molecular formula C14H11BrN2O4 B11649369 5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11649369
M. Wt: 351.15 g/mol
InChI Key: XHUPEPFOQSGIRI-UHFFFAOYSA-N
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Description

5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenyl group, an allyloxy substituent, and a diazinane trione core, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:

    Allylation: The allyloxy group is introduced via a nucleophilic substitution reaction, where an allyl halide reacts with a phenol derivative.

    Formation of the Diazinane Trione Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction with urea or a similar reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl groups in the diazinane trione core, potentially yielding debrominated or reduced trione derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild heating conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used but generally include epoxides, reduced triones, and various substituted phenyl derivatives.

Scientific Research Applications

5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    5-{[3-METHOXY-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: This compound shares a similar structure but with a methoxy group instead of a bromo group.

    (4-(BROMOMETHYL)PHENYL)(4-(PROP-2-YN-1-YLOXY)PHENYL)METHANONE: Another brominated phenyl derivative with an alkyne substituent.

Uniqueness

The presence of the bromine atom in 5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE imparts unique reactivity, allowing for selective substitution reactions. Additionally, the combination of the allyloxy group and the diazinane trione core provides a versatile platform for further functionalization and application in various fields.

Properties

Molecular Formula

C14H11BrN2O4

Molecular Weight

351.15 g/mol

IUPAC Name

5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H11BrN2O4/c1-2-5-21-11-4-3-9(15)6-8(11)7-10-12(18)16-14(20)17-13(10)19/h2-4,6-7H,1,5H2,(H2,16,17,18,19,20)

InChI Key

XHUPEPFOQSGIRI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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